An In-depth Technical Guide to Lactose Octaacetate
An In-depth Technical Guide to Lactose Octaacetate
This technical guide provides a comprehensive overview of lactose octaacetate, a fully acetylated derivative of lactose. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and a summary of its known applications.
Chemical and Physical Properties
Lactose octaacetate is a disaccharide derivative where all hydroxyl groups of lactose are acetylated. This modification significantly alters its physical and chemical properties compared to the parent sugar. Two primary CAS numbers are associated with lactose octaacetate, likely corresponding to different anomers.
Table 1: Chemical Identifiers for Lactose Octaacetate
| Identifier | Value | Reference(s) |
| CAS Number | 23973-20-8 | [1] |
| 6291-42-5 (β-isomer) | ||
| Molecular Formula | C₂₈H₃₈O₁₉ | [1] |
| Molecular Weight | 678.59 g/mol | [1] |
Table 2: Physical Properties of Lactose Octaacetate
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | |
| Melting Point | 75-91.5 °C (variable depending on isomer and purity) | [2] |
| Solubility | Soluble in chloroform, DCM, DMF, DMSO, EtOAc, MeOH. Slightly soluble in ethanol. | |
| Optical Rotation | Negative values reported | [3] |
Experimental Protocols
Synthesis of Lactose Octaacetate
Two common methods for the synthesis of lactose octaacetate are conventional heating and microwave-assisted synthesis.
This method offers a rapid and efficient route to lactose octaacetate.
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Materials: D-(+)-lactose monohydrate, acetic anhydride, anhydrous sodium acetate.
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Procedure:
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Mix D-(+)-lactose monohydrate (e.g., 10.0 g, 0.029 mol) with acetic anhydride (e.g., 30 cm³, 0.27 mol) in a round-bottom flask.[2]
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Add anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol) as a catalyst.[2]
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Irradiate the mixture in a microwave reactor at 700 W for 10-20 minutes.[2]
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Pour the resulting sample into 200 cm³ of distilled water with ice to precipitate the product.[2]
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Stir the mixture and leave it at 4 °C for 12 hours.[2]
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Filter the white solid precipitate under vacuum and wash with distilled water.[2]
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Purify the crude product by recrystallization from 95% ethanol and then distilled water.[2]
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Dry the purified lactose octaacetate in a vacuum oven to a constant weight.[2]
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This traditional method involves heating the reactants for a longer duration.
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Materials: Anhydrous D-lactose, acetic acid, anhydrous sodium acetate, acetic anhydride.
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Procedure:
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Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g) at 100°C for 2 hours with stirring.
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Remove excess acetic acid and water under vacuum.
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To the partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate at a mole ratio of 1:5:0.25.
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Heat the mixture under reflux with stirring for about 30 minutes.
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Distill off the excess acetic anhydride and acetic acid.
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The molten product is then mixed with water, ground, filtered, and dried.
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Evaluation of Antimicrobial Activity
The antimicrobial properties of lactose octaacetate can be assessed using the agar well diffusion method.[2]
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Materials: Lactose octaacetate solution (e.g., 10 mg/mL in methanol or DMSO), bacterial and fungal strains, appropriate agar media (e.g., Mueller-Hinton agar for bacteria, Malt extract agar for fungi).[2]
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Procedure:
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Prepare agar plates inoculated with the test microorganisms.
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Create wells in the agar using a sterile cork borer.
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Add a defined volume (e.g., 60 μL) of the lactose octaacetate solution to each well.[2]
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Use appropriate positive (e.g., standard antibiotics/antifungals) and negative (e.g., solvent alone) controls.
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Incubate the plates under suitable conditions for the respective microorganisms.
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Measure the diameter of the inhibition zones around the wells to determine the antimicrobial activity.
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Evaluation of Antiviral Activity
The antiviral activity of lactose octaacetate can be determined against various viruses using cell-based assays.
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Materials: Lactose octaacetate, host cell lines (e.g., MDBK, HEp-2, MDCK), specific virus strains (e.g., Poliovirus type 1), cell culture media, and reagents for cytotoxicity and viral replication assessment.[2]
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Procedure:
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Cytotoxicity Assay: Determine the maximum non-toxic concentration (MTC) of lactose octaacetate on the host cell lines using methods like the MTT assay.
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Antiviral Assay: a. Seed the host cells in culture plates and allow them to form a monolayer. b. Infect the cells with the virus in the presence and absence of different concentrations of lactose octaacetate. c. Include a virus control (cells infected without the compound) and a cell control (uninfected cells). d. After an appropriate incubation period, assess the viral replication by methods such as plaque reduction assay or by observing the cytopathic effect (CPE). e. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the effective antiviral concentration, is used to evaluate the potential of the compound as an antiviral agent.[2]
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Biological Activity and Applications
Lactose octaacetate has demonstrated notable biological activities, primarily as an antimicrobial and antiviral agent. It shows better efficacy against fungi than bacteria.[2] Specifically, it has exhibited slight to moderate antifungal activity against Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[2] Its antibacterial activity is generally low or absent.[4]
In terms of antiviral properties, lactose octaacetate has shown activity against Poliovirus type 1 (PV-1).[2][4] However, it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[2]
The mechanism of action for these biological activities is not yet fully elucidated, and no specific signaling pathways have been identified to be directly modulated by lactose octaacetate.
Due to its properties, lactose octaacetate is also used in various industrial applications. It serves as a pharmaceutical intermediate and can be used as a denaturing agent in alcohol-based hand sanitizers.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from the synthesis of lactose octaacetate to the evaluation of its biological properties.
Caption: Workflow for the synthesis and biological evaluation of lactose octaacetate.
This guide provides a solid foundation for professionals working with lactose octaacetate. Further research is warranted to elucidate the precise mechanisms underlying its biological activities, which could open up new avenues for its application in drug development and other scientific fields.
